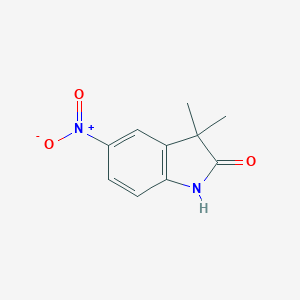

3,3-Dimethyl-5-nitroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-5-nitro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHSOWVJQJFESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573157 | |

| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100511-00-0 | |

| Record name | 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3,3-Dimethyl-5-nitroindolin-2-one from 3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 3,3-Dimethyl-5-nitroindolin-2-one, a key intermediate in various pharmaceutical syntheses. The synthesis involves the regioselective nitration of 3,3-dimethylindolin-2-one. This guide presents a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, intended for use by researchers and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex heterocyclic compounds with potential biological activity. The introduction of a nitro group at the C5 position of the indolinone core is a critical transformation that allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide focuses on a well-established and efficient method for this nitration reaction.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic nitration of 3,3-dimethylindolin-2-one using a mixture of fuming nitric acid and sulfuric acid. The reaction proceeds as follows:

Scheme 1: Nitration of 3,3-dimethylindolin-2-one

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[1]

Materials:

-

3,3-dimethylindolin-2-one (100 g, 0.62 mol)

-

Fuming nitric acid (22 ml)

-

80% Sulphuric acid (700 ml)

-

Ice

-

Water

-

Ethyl acetate

-

Heptane

Equipment:

-

Large reaction vessel

-

Dropping funnel

-

Stirring apparatus

-

Cooling bath (ice bath)

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Drying oven

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, a solution of 22 ml of fuming nitric acid in 200 ml of 80% sulphuric acid is carefully prepared. This should be done with cooling.

-

Dissolution of Starting Material: A solution of 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulphuric acid is prepared in a large reaction vessel.

-

Nitration Reaction: The solution of 3,3-dimethylindolin-2-one is cooled in an ice bath. The prepared nitrating mixture is then added dropwise to the cooled solution with continuous stirring. The temperature should be carefully monitored and maintained during the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

Work-up: The reaction mixture is then poured onto a sufficient amount of ice to quench the reaction.

-

Isolation of the Product: The resulting precipitate is collected by suction filtration.

-

Washing: The collected solid is washed thoroughly with water to remove any residual acid.

-

Drying: The product is then dried.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3,3-dimethylindolin-2-one | [1] |

| Molar Mass of Starting Material | 161.20 g/mol | |

| Amount of Starting Material | 100 g (0.62 mol) | [1] |

| Product | This compound | [1] |

| Molar Mass of Product | 206.20 g/mol | |

| Theoretical Yield | 127.9 g | |

| Actual Yield | 100 g | [1] |

| Percentage Yield | 78% | [1] |

| Melting Point (recrystallized) | 192°-196° C | [1] |

| Recrystallization Solvent | Ethyl acetate/Heptane | [1] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

This reaction involves the use of strong and corrosive acids (fuming nitric acid and sulfuric acid). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction should be carried out in a well-ventilated fume hood.

-

The addition of the nitrating mixture is exothermic and requires careful temperature control to avoid runaway reactions.

-

Handle fuming nitric acid with extreme caution as it is highly corrosive and a strong oxidizing agent.

Conclusion

The synthesis of this compound via electrophilic nitration of 3,3-dimethylindolin-2-one is a robust and high-yielding procedure.[1] The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals to successfully perform this synthesis in a laboratory setting. The resulting product is a key intermediate for the development of novel pharmaceutical compounds.

References

An In-depth Technical Guide on the Chemical Properties of 3,3-Dimethyl-5-nitroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural similarity to other biologically active 5-nitroindole derivatives, this molecule represents a potential scaffold for further investigation. This document summarizes its synthesis, known physical properties, and contextual biological significance based on related compounds.

Core Chemical Properties

This compound is a substituted indolinone, a class of compounds prevalent in many pharmacologically active molecules. The presence of the nitro group at the 5-position significantly influences its electronic properties, making it a subject of interest for various chemical and biological applications.

Data Presentation: Physicochemical Properties

While extensive experimental data for this specific molecule is limited in publicly available literature, the following table summarizes its core identifiers and known properties.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | - |

| CAS Number | 100511-00-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Molecular Weight | 206.20 g/mol | Calculated |

| Melting Point | 192°-196°C | [3] |

| Boiling Point | No data available | [1] |

| Purity | ≥95% (Commercially available) | [4] |

| Appearance | Solid (Expected) | - |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. | - |

| pKa | No data available | - |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is through the nitration of its precursor, 3,3-dimethylindolin-2-one.

Experimental Protocol: Synthesis of this compound[3]

-

Materials:

-

3,3-dimethylindolin-2-one (100 g, 0.62 mol)

-

Fuming nitric acid (22 ml)

-

80% Sulphuric acid (700 ml total)

-

Ice

-

Ethyl acetate/heptane for recrystallization

-

-

Procedure:

-

A solution of 3,3-dimethylindolin-2-one (100 g) in 500 ml of 80% sulphuric acid is prepared.

-

A nitrating mixture is prepared by adding fuming nitric acid (22 ml) to 200 ml of 80% sulphuric acid.

-

The nitrating mixture is added dropwise to the solution of 3,3-dimethylindolin-2-one while cooling to maintain a controlled temperature.

-

The reaction mixture is stirred for approximately 30 minutes after the addition is complete.

-

The mixture is then poured onto ice to precipitate the product.

-

The precipitate is collected by suction filtration and washed with water.

-

The crude product is dried.

-

Purification is achieved by recrystallization from a mixture of ethyl acetate and heptane.

-

-

Yield: 100 g (78% of theoretical)

Visualization of Synthesis Workflow

References

3,3-Dimethyl-5-nitroindolin-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental chemical properties of this compound are summarized below, providing essential information for its identification, handling, and use in experimental settings.

| Parameter | Value | Source |

| CAS Number | 100511-00-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.19 g/mol | Calculated |

| IUPAC Name | 3,3-dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one | N/A |

Synthesis Protocol

A documented method for the synthesis of this compound has been reported.[2] The protocol involves the nitration of a precursor, 3,3-dimethylindolin-2-one.

Experimental Protocol: Nitration of 3,3-dimethylindolin-2-one [2]

-

Reactants :

-

3,3-dimethylindolin-2-one (100 g, 0.62 mol)

-

Fuming nitric acid (22 ml)

-

80% Sulphuric acid (700 ml total)

-

-

Procedure :

-

A solution of 3,3-dimethylindolin-2-one is prepared in 500 ml of 80% sulphuric acid.

-

A nitrating mixture is separately prepared by adding 22 ml of fuming nitric acid to 200 ml of 80% sulphuric acid.

-

The nitrating mixture is added dropwise to the solution of 3,3-dimethylindolin-2-one while cooling the reaction vessel.

-

The reaction mixture is stirred for approximately 30 minutes after the addition is complete.

-

The reaction is quenched by pouring the mixture onto ice.

-

The resulting precipitate is collected by suction filtration.

-

The solid product is washed with water and then dried.

-

-

Yield : 100 g (78% of theoretical yield)

-

Purification : The crude product can be purified by recrystallization from ethyl acetate/heptane, with a reported melting point of 192°-196° C.[2]

Below is a workflow diagram illustrating the synthesis process.

Potential Biological Activity and Applications in Drug Development

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the broader families of nitroindole and indolinone derivatives have demonstrated significant pharmacological potential. These related compounds serve as valuable scaffolds in the design of novel therapeutic agents.

-

Anticancer Activity : Substituted 5-nitroindole derivatives have been investigated as binders of c-Myc G-quadruplex DNA, which can lead to the downregulation of the c-Myc oncogene.[3][4] These compounds have been shown to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells.[3][4] The 5-nitro group on the indole scaffold appears to be important for this activity.[3]

-

Antimicrobial and Anti-inflammatory Properties : The indolin-2-one core is a key feature in many compounds with antimicrobial and anti-inflammatory activities.[5][6] For instance, 2,3-Dimethyl-5-nitroindole has been noted for its potential in the development of anti-inflammatory and antimicrobial agents.[7]

-

Building Block for Pharmaceutical Synthesis : Compounds like 2,3-Dimethyl-5-nitroindole are considered versatile intermediates in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents due to their unique molecular structure.[7]

The structural features of this compound, specifically the presence of the nitro group and the indolinone core, suggest that it may be a valuable candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

The logical relationship for investigating the potential of this compound is outlined in the diagram below.

References

- 1. 100511-00-0|this compound|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-5-nitroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,3-Dimethyl-5-nitroindolin-2-one. These predictions are derived from the analysis of structurally similar nitroindoline derivatives reported in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.5 - 8.2 | d | 1H | Ar-H (H-4) | The strong electron-withdrawing nitro group will shift this proton significantly downfield. |

| ~8.1 - 7.9 | dd | 1H | Ar-H (H-6) | Coupled to both H-4 and H-7. |

| ~7.0 - 6.8 | d | 1H | Ar-H (H-7) | Expected to be the most upfield of the aromatic protons. |

| ~8.0 - 7.5 | br s | 1H | N-H | The chemical shift can be variable and concentration-dependent. |

| ~1.4 | s | 6H | 2 x -CH₃ | Two equivalent methyl groups at the C3 position. |

Predicted based on data for similar nitroindoline structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~180 - 175 | C=O (C-2) | Carbonyl carbon of the lactam. |

| ~150 - 145 | Ar-C (C-7a) | Quaternary carbon adjacent to the nitrogen. |

| ~145 - 140 | Ar-C (C-5) | Carbon bearing the nitro group. |

| ~130 - 125 | Ar-C (C-3a) | Quaternary carbon adjacent to C3. |

| ~125 - 120 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~118 - 115 | Ar-CH (C-4) | Aromatic methine carbon. |

| ~110 - 105 | Ar-CH (C-7) | Aromatic methine carbon. |

| ~45 - 40 | C(CH₃)₂ (C-3) | Quaternary carbon at the 3-position. |

| ~25 - 20 | -CH₃ | Methyl carbons. |

Predicted based on data for various indolin-2-one derivatives.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium | N-H Stretch |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1720 - 1680 | Strong | C=O Stretch (Lactam) |

| ~1610 - 1580 | Medium | Aromatic C=C Stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ Stretch |

| ~1350 - 1320 | Strong | Symmetric NO₂ Stretch |

Characteristic peaks are predicted based on functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 206 | [M]⁺ | Molecular ion peak for C₁₀H₁₀N₂O₃. |

| 191 | [M - CH₃]⁺ | Loss of a methyl group. |

| 160 | [M - NO₂]⁺ | Loss of the nitro group. |

Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series, operating at a proton frequency of 400 or 500 MHz.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS):

-

For GC-MS (EI):

-

Inject a small volume of the sample solution into the gas chromatograph.

-

The compound is vaporized and separated on the GC column before entering the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

-

For LC-MS (ESI):

-

Infuse the sample solution directly into the ESI source or inject it into a liquid chromatograph for separation prior to MS analysis.

-

The sample is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules [M+H]⁺.

-

-

-

Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance to generate a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Physicochemical Landscape of 3,3-Dimethyl-5-nitroindolin-2-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 3,3-Dimethyl-5-nitroindolin-2-one, a heterocyclic compound of interest in contemporary research. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide synthesizes information from structurally related compounds and established scientific principles to offer a robust framework for its laboratory handling and experimental design. Furthermore, detailed experimental protocols are provided to empower researchers to determine precise solubility and stability parameters.

Core Physicochemical Properties

This compound is a derivative of indolin-2-one, featuring two methyl groups at the C3 position and a nitro group at the C5 position of the indole core. These structural features significantly influence its physicochemical properties, including its solubility in various solvents and its chemical stability. The presence of the polar nitro group and the lactam functionality suggests a degree of polarity, while the aromatic ring and dimethyl groups contribute to its lipophilic character.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively documented, a qualitative and estimated solubility profile in common laboratory solvents can be inferred based on its structure and data from analogous compounds.

It is anticipated that this compound will exhibit limited solubility in aqueous media and non-polar aliphatic hydrocarbon solvents. Its solubility is expected to be higher in polar aprotic solvents and, to a lesser extent, in polar protic solvents.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Estimated Solubility |

| Water | Polar Protic | Very Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly to Slightly Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble |

| Dichloromethane (DCM) | Non-polar | Slightly Soluble |

| Chloroform | Non-polar | Slightly Soluble |

| Hexane | Non-polar | Insoluble |

Solubility classifications are based on USP definitions.

Stability Characteristics

The stability of a compound is paramount for its storage, formulation, and therapeutic efficacy. The chemical stability of this compound is influenced by its functional groups, which are susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The lactam ring in the indolinone core may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Stability: While the molecule does not contain exceptionally labile groups prone to oxidation, the indole nucleus can be susceptible to oxidation under harsh conditions.

-

Photostability: Nitroaromatic compounds can be sensitive to light. Photodegradation may occur upon exposure to UV or visible light, potentially involving the nitro group.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures may induce degradation, the extent of which would need to be determined experimentally.

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are recommended.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M to 1 M sodium hydroxide. Heat the solution (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., at 80 °C) for an extended period.

-

-

Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

-

Evaluation: Determine the extent of degradation and identify any major degradation products. The mass balance should be assessed to ensure that all degradation products are accounted for.

Visualized Workflows and Pathways

To aid in the conceptualization of experimental and biological processes, the following diagrams are provided.

Caption: Workflow for determining solubility and stability.

Many nitroindole derivatives are investigated for their potential as anticancer agents. One prominent target is the c-Myc oncogene, whose transcription can be regulated by G-quadruplex structures in its promoter region. Small molecules can stabilize these structures and inhibit c-Myc expression.

Caption: c-Myc G-quadruplex signaling pathway and potential inhibition.

The evaluation of compounds like this compound for anticancer activity typically follows a structured screening workflow.

Caption: General workflow for anticancer drug screening.

A Technical Guide to the Potential Biological Activity of 5-Nitroindolin-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved kinase inhibitors. The introduction of a nitro group at the 5-position can significantly modulate the molecule's electronic properties and biological activity, opening new avenues for drug discovery. This technical guide provides a comprehensive overview of the potential biological activities of 5-nitroindolin-2-one derivatives, with a primary focus on their anticancer and antimicrobial properties. We consolidate quantitative data from studies on these and structurally related compounds, detail key experimental protocols for their synthesis and evaluation, and visualize the primary signaling pathways involved.

Introduction: The 5-Nitroindolin-2-one Scaffold

The indole ring system is a cornerstone in the architecture of many pharmaceutical agents.[1] A derivative of this, the indolin-2-one scaffold, has gained prominence as a versatile template for designing enzyme inhibitors.[2][3] Notably, this core is present in several U.S. FDA-approved multi-kinase inhibitors like Sunitinib, which are used in cancer therapy.[2][4]

The addition of a strong electron-withdrawing nitro group at the C5 position of the indolin-2-one ring is a critical modification. This functional group can enhance binding affinities, serve as a handle for further chemical diversification, and may contribute directly to cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) upon bioreduction.[5][6] This guide explores the therapeutic potential stemming from this unique combination of a proven pharmacophore and a bio-activatable functional group.

Anticancer Activity

5-Nitroindolin-2-one derivatives and related compounds exhibit potent anticancer activity through multiple mechanisms, including kinase inhibition, induction of apoptosis, and targeting of key cellular redox systems.

Kinase Inhibition

The indolin-2-one framework is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] Derivatives are known to target receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][7] The 5-nitro substitution can influence the molecule's interaction within the ATP-binding pocket.[4] A primary pathway implicated in cancer cell growth and survival that is targeted by indolin-2-one analogs is the PI3K/Akt/mTOR signaling cascade.[5] Inhibition of key kinases in this pathway can suppress cancer cell growth and proliferation.[5]

Cytotoxicity via G-Quadruplex Stabilization and ROS Induction

While direct data on 5-nitroindolin-2-one is limited, extensive research on the closely related 5-nitroindole scaffold provides mechanistic insights. These derivatives can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[8][9] This stabilization silences c-Myc expression, leading to cell cycle arrest and apoptosis.[8] Furthermore, some derivatives elevate intracellular levels of reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity.[8][9] Studies on 5-nitroindole-2,3-dione thiosemicarbazones, another related structure, have demonstrated potent cytotoxic effects against various human tumor cell lines.[10]

Thioredoxin Reductase (TrxR) Inhibition

Indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance.[11] Inhibition of TrxR leads to the oxidation of thioredoxin (Trx), increased cellular oxidative stress, and activation of the apoptosis signal-regulating kinase 1 (ASK1).[11] This cascade triggers downstream MAPK signaling pathways (p38 and JNK), ultimately culminating in apoptotic cell death.[11] The electrophilic nature of the indolin-2-one scaffold, potentially enhanced by the 5-nitro group, is likely responsible for this activity.[11]

Antimicrobial Activity

Nitro-containing heterocyclic compounds are well-known antimicrobial agents.[6] Their activity often relies on the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and proteins.[6][12]

Recent studies on indolin-2-one-nitroimidazole hybrids revealed potent activity against aerobic bacteria, suggesting a mode of action beyond simple nitro-reduction.[12] This research uncovered an unexpected dual mechanism:

-

Direct Enzyme Inhibition: The compound directly inhibits topoisomerase IV, an essential enzyme for DNA replication.[12]

-

Reductive Bioactivation: The classic nitroimidazole mechanism, where the nitro group is reduced to form damaging reactive species.[12]

This dual-action approach is particularly promising as it may mitigate the development of drug resistance.[12] It is plausible that 5-nitroindolin-2-one derivatives could exhibit a similar dual-mode antimicrobial action.

Quantitative Data Summary

The following tables summarize the biological activity of representative 5-nitroindolin-2-one derivatives and structurally related compounds from the literature.

Table 1: Anticancer Activity of 5-Nitroindolin-2-one and Related Derivatives

| Compound ID | Structure/Description | Cancer Cell Line | Activity Type | Value | Reference |

|---|---|---|---|---|---|

| 4l | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | GI₅₀ | log₁₀GI₅₀ < -8.00 | [10] |

| HL-60(TB) (Leukemia) | GI₅₀ | log₁₀GI₅₀ = -6.30 | [10] | ||

| MOLT-4 (Leukemia) | GI₅₀ | log₁₀GI₅₀ = -6.18 | [10] | ||

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC₅₀ | 5.08 ± 0.91 µM | [8][9] |

| HeLa (Cervical) | DC₅₀ (c-Myc G4 Binding) | < 10 µM | [8] | ||

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | IC₅₀ | 5.89 ± 0.73 µM | [8][9] |

| | | HeLa (Cervical) | DC₅₀ (c-Myc G4 Binding) | < 10 µM |[8] |

GI₅₀: Concentration causing 50% growth inhibition. IC₅₀: Concentration causing 50% inhibition of a biological function (e.g., proliferation). DC₅₀: Concentration required to displace 50% of a fluorescent probe.

Table 2: Antimicrobial Activity of a Related Indolin-2-one Nitroimidazole Hybrid

| Compound ID | Structure/Description | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|---|

| Hybrid 1 | Indolin-2-one nitroimidazole | Pseudomonas aeruginosa | 2.5 | [12] |

| Escherichia coli | 0.52 | [12] |

| | | Staphylococcus aureus | 0.13 |[12] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-nitroindolin-2-one derivatives.

General Workflow for Synthesis and Evaluation

The discovery process typically involves chemical synthesis, followed by a series of in vitro biological assays to determine activity and elucidate the mechanism of action.

Protocol: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]

-

Reagent Preparation:

-

Prepare a 2X kinase solution (e.g., VEGFR-2, PDGFRβ) in Kinase Assay Buffer.

-

Prepare a 2X substrate/ATP solution. The final ATP concentration should be near the Kₘ for the specific kinase.

-

Prepare serial dilutions of the 5-nitroindolin-2-one test compounds in buffer with a final DMSO concentration ≤1%. Include a vehicle control (DMSO only).

-

-

Kinase Reaction (25 µL Total Volume):

-

Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at room temperature for 1 hour.[13]

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by plotting inhibition versus log[concentration].

-

Protocol: Cell Viability (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to estimate cell number based on the measurement of cellular protein content.[10]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HOP-62) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the 5-nitroindolin-2-one derivatives for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.

-

Data Analysis: Measure the absorbance at ~510 nm using a microplate reader. Calculate the percentage of growth inhibition and determine the GI₅₀ or IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the 5-nitroindolin-2-one derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14][15]

Conclusion and Future Outlook

The 5-nitroindolin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. By combining the established kinase-inhibiting properties of the indolin-2-one core with the unique electronic and bioreductive characteristics of the 5-nitro group, these derivatives hold significant potential as multi-faceted anticancer and antimicrobial drugs. Their demonstrated ability to target key pathways like PI3K/Akt/mTOR and TrxR in cancer, alongside a potential dual-action mechanism against bacteria, warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish clear structure-activity relationships and to validate these promising mechanisms of action in preclinical models.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

The Pivotal Role of the Nitro Group in the Bioactivity of Indolinone Compounds

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its versatility allows for substitutions at various positions, profoundly influencing its pharmacological profile. Among the most impactful functional groups utilized in the derivatization of indolinones is the nitro (NO₂) group. This electron-withdrawing moiety can dramatically alter the physicochemical properties of the parent molecule, leading to enhanced potency and novel mechanisms of action across different therapeutic areas, particularly in oncology and infectious diseases.

This technical guide provides a comprehensive analysis of the role of the nitro group in the bioactivity of indolinone compounds. It consolidates findings on their anticancer and antimicrobial activities, details the underlying mechanisms of action, presents quantitative data for comparative analysis, and provides key experimental protocols for their synthesis and evaluation.

The Nitro Group: A Bioactive Modulator

The nitro group is a potent electron-withdrawing group that significantly influences a molecule's electronic distribution, polarity, and potential for bioreductive activation.[2][3] In biological systems, it can act as both a pharmacophore and a potential toxicophore.[2][4] Its mechanism often involves enzymatic reduction within the cell, particularly under hypoxic conditions, to form highly reactive nitroso and hydroxylamine intermediates or a nitro radical anion.[3][5][6] These reactive species can interact with and damage critical biomolecules like DNA and proteins, leading to cytotoxicity.[7][8] This bioreductive activation is a cornerstone of the therapeutic action of many nitroaromatic drugs.[3]

Antimicrobial Activity of Nitro-Indolinones

The incorporation of a nitro group into the indolinone scaffold has yielded potent antimicrobial agents, especially against drug-resistant bacteria.

Mechanism of Action: A Dual-Pronged Attack

A significant breakthrough in this area is the development of hybrids of indolin-2-one and nitroimidazole.[9] Studies have revealed that these compounds exhibit a dual mode of action against aerobic bacteria, which is an unexpected departure from the typical activity of nitroimidazoles like metronidazole that are primarily effective against anaerobes.[7][8][10]

-

Inhibition of Topoisomerase IV : Chemical proteomics has identified topoisomerase IV as a primary target in pathogenic bacteria like Staphylococcus aureus.[7][8] This essential enzyme is crucial for DNA replication, and its inhibition by nitro-indolinone compounds is comparable to that of known inhibitors like ciprofloxacin.[8]

-

Reductive Bioactivation : The indolinone substituent significantly increases the redox potential of the nitroimidazole moiety compared to classical nitroimidazoles.[7][8] This facilitates the in vivo reduction of the nitro group even in aerobic environments, leading to the generation of reactive radicals that cause damage to DNA and other cellular components.[7][8]

This dual mechanism not only confers potent bactericidal activity but also impairs the development of resistance.[8][10] A novel hybrid, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, which features a nitro group on the C-5 position of the indolinone ring, has demonstrated remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[9]

References

- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. svedbergopen.com [svedbergopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of hybrids of indolin-2-one and nitroimidazole as potent inhibitors against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

The Versatile Scaffold: 3,3-Dimethyl-5-nitroindolin-2-one as a Synthetic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-5-nitroindolin-2-one is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold amenable to functionalization at multiple positions. Its core structure, featuring a gem-dimethyl group at the C3 position, an electron-withdrawing nitro group at the C5 position, and a reactive lactam nitrogen, provides a unique platform for the synthesis of diverse derivatives with a wide range of pharmacological activities. This technical guide explores the synthesis of the core molecule, key derivatization strategies, and the biological evaluation of the resulting compounds, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further research and drug development efforts.

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activities. The introduction of a gem-dimethyl group at the C3 position enhances the steric bulk and lipophilicity of the molecule, while a nitro group at the C5 position serves as a key site for electronic modulation and further chemical transformation. This combination of features makes this compound an attractive starting material for the development of novel therapeutic agents. This guide will systematically cover the synthesis of this core, its derivatization, and the biological significance of the resulting molecules.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is typically achieved through the nitration of 3,3-dimethylindolin-2-one.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3-dimethylindolin-2-one

-

Fuming nitric acid

-

80% Sulphuric acid

-

Ice

-

Ethyl acetate

-

Heptane

Procedure:

-

A solution of 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulphuric acid is prepared.

-

A solution of 22 ml of fuming nitric acid in 200 ml of 80% sulphuric acid is added dropwise to the 3,3-dimethylindolin-2-one solution with cooling to maintain a controlled temperature.

-

The reaction mixture is stirred for approximately 30 minutes after the addition is complete.

-

The mixture is then poured onto ice, leading to the precipitation of the product.

-

The precipitate is collected by suction filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethyl acetate/heptane.

Expected Yield: Approximately 100 g (78% of theory). Melting Point: 192°-196° C.

Derivatization Strategies

The this compound scaffold offers two primary sites for derivatization: the lactam nitrogen (N1 position) and the nitro group (C5 position). The C3 position is sterically hindered by the gem-dimethyl groups, making direct functionalization at this position challenging.

N-Alkylation and N-Acylation

The lactam nitrogen can be readily alkylated or acylated to introduce a variety of substituents, which can significantly influence the biological activity of the resulting compounds.

dot

Caption: General workflow for N-alkylation and N-acylation of the core molecule.

Materials:

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

Procedure:

-

To a stirred solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add NaH (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with ice-cold water and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Reduction of the Nitro Group and Subsequent Derivatization

The nitro group at the C5 position is a versatile handle for introducing a wide array of functionalities. Reduction of the nitro group to an amine is a key transformation, yielding 5-amino-3,3-dimethylindolin-2-one, which can be further derivatized.

dot

Caption: Synthetic pathway for derivatization via nitro group reduction.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

A mixture of this compound (1 equivalent) and SnCl2·2H2O (5 equivalents) in ethanol is stirred at room temperature.

-

Concentrated HCl is added dropwise, and the reaction mixture is heated to reflux for 3-4 hours.

-

After cooling, the mixture is poured into ice water and basified with a NaOH solution to pH 8-9.

-

The resulting precipitate is filtered, washed with water, and dried to yield 5-amino-3,3-dimethylindolin-2-one.

Biological Activities of Derivatives

While specific biological data for derivatives of this compound are not extensively reported, the broader classes of 5-nitroindole and indolin-2-one derivatives have demonstrated significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the closely related 5-nitroindole scaffold have been investigated as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[1][2]

| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binding | HeLa | 5.08 ± 0.91 | [1] |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex binding | HeLa | 5.89 ± 0.73 | [1] |

Table 1: Anticancer activity of representative 5-nitroindole derivatives.

dot

Caption: Proposed mechanism of action for anticancer 5-nitroindole derivatives.

Antimicrobial Activity

Indolin-2-one derivatives have been explored for their antimicrobial properties. For instance, certain 3-ylideneindolin-2-ones have shown potent activity against various bacterial strains. While the C3 position of this compound is not available for this type of derivatization, functionalization at the N1 and C5 positions is expected to yield compounds with potential antimicrobial effects.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Alkylidene-2-indolones | Staphylococcus aureus ATCC 6538 | 0.5 | |

| 3-Alkylidene-2-indolones | Staphylococcus aureus 4220 | 0.5 | |

| 3-Alkylidene-2-indolones | MRSA ATCC 43300 | 0.5 |

Table 2: Antimicrobial activity of representative 3-alkylidene-2-indolone derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel bioactive molecules. The synthetic accessibility of the core and the potential for derivatization at the N1 and C5 positions allow for the creation of diverse chemical libraries. Based on the biological activities of related compound classes, derivatives of this compound are anticipated to exhibit potent anticancer and antimicrobial properties. This guide provides the foundational chemical knowledge and protocols to encourage further exploration of this valuable building block in the pursuit of new therapeutic agents. Future work should focus on the synthesis and systematic biological evaluation of N- and C5-substituted derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further development.

References

Preliminary Investigation of 3,3-Dimethyl-5-nitroindolin-2-one: A Synthetic Intermediate in Kinase Inhibitor Development

A comprehensive review of scientific and patent literature reveals that 3,3-Dimethyl-5-nitroindolin-2-one is primarily utilized as a chemical building block in the synthesis of more complex kinase inhibitors, rather than being investigated as a direct enzyme inhibitor itself. Currently, there is no publicly available data on the specific enzyme inhibitory activity, quantitative metrics such as IC50 values, or dedicated experimental protocols for this compound.

While research on the direct biological effects of this specific compound is not available, its role as a precursor highlights the significance of the indolin-2-one scaffold in the development of therapeutic agents. This guide will, therefore, provide a contextual overview of its application in the synthesis of kinase inhibitors as described in the available patent literature, and then broaden the scope to discuss the well-established role of the parent indolin-2-one core in enzyme inhibition, for which substantial data exists.

Role of this compound in Synthesis

A key mention of this compound appears in patent literature detailing the creation of inhibitors for the CaMK1 (Calcium/calmodulin-dependent protein kinase I) family of kinases.[1] These enzymes are crucial in cellular signaling and have been implicated in diseases such as cancer, diabetes, and various inflammatory conditions.[1]

In this context, this compound serves as a starting material in a multi-step synthetic process. The general workflow involves modifying the indolin-2-one core to produce more elaborate molecules designed to fit into the active site of the target kinase.

Below is a generalized workflow illustrating the use of this compound as a synthetic intermediate.

The Indolin-2-one Scaffold as a Privileged Structure in Enzyme Inhibition

The broader class of indolin-2-one derivatives is a well-established and highly significant scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The rigid, bicyclic structure of the indolin-2-one core provides a stable platform for the strategic placement of various functional groups that can interact with the amino acid residues in the ATP-binding pocket of kinases.

Prominent Examples of Indolin-2-one based Kinase Inhibitors

Many successful drugs and clinical candidates are based on the indolin-2-one structure. A notable example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib inhibits several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).

General Mechanism of Action of Indolin-2-one Kinase Inhibitors

Indolin-2-one derivatives typically function as ATP-competitive inhibitors. They mimic the adenine part of ATP and bind to the hinge region of the kinase's active site. This binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that are often hyperactivated in diseases like cancer.

The following diagram illustrates the general signaling pathway inhibited by a generic indolin-2-one based tyrosine kinase inhibitor.

Hypothetical Experimental Protocol for Screening an Indolin-2-one Derivative

Should this compound or a derivative be investigated for its kinase inhibitory potential, a standard experimental approach would be a biochemical kinase assay. The following is a generalized protocol for such an experiment.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of this compound) against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Luminescence-based)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase assay buffer.

-

Reaction Mixture Preparation: In each well of a microplate, the recombinant kinase and its specific peptide substrate are added.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Termination and Detection: The reaction is stopped, and a detection reagent is added. In the case of ADP-Glo™, the amount of ADP produced (which is proportional to kinase activity) is measured as a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each concentration of the test compound is calculated relative to a control (DMSO alone). The IC50 value is then determined by fitting the data to a dose-response curve.

The following diagram outlines this experimental workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Nitration of 3,3-Dimethylindolin-2-one

Abstract

This document provides a detailed protocol for the electrophilic nitration of 3,3-dimethylindolin-2-one to synthesize 3,3-dimethyl-5-nitroindolin-2-one. This reaction is a key transformation for introducing a nitro group onto the oxindole scaffold, a common precursor in medicinal chemistry and materials science. The protocol outlines the use of a classic nitrating mixture of fuming nitric acid and sulfuric acid. Included are reagent quantities, reaction conditions, work-up procedures, and purification methods. This application note is intended for researchers in organic synthesis, drug development, and related scientific fields.

Introduction

3,3-dimethylindolin-2-one, also known as 3,3-dimethyloxindole, is a heterocyclic compound that serves as a valuable starting material in the synthesis of various biologically active molecules. Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to functionalize aromatic systems.[1] Nitration, a specific type of SEAr reaction, introduces a nitro group onto the aromatic ring, which can then be used as a handle for further chemical modifications, such as reduction to an amine.

The nitration of the indolinone core typically occurs at the C5 position of the benzene ring due to the directing effects of the acyl-amino group. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric acid and a stronger acid, typically sulfuric acid.[2] This protocol details a reliable method for this transformation.[3]

Experimental Protocol

This protocol is adapted from established literature procedures for the nitration of 3,3-dimethylindolin-2-one.[3]

2.1 Materials and Reagents

-

3,3-dimethylindolin-2-one

-

80% Sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice (from deionized water)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Water (deionized)

2.2 Equipment

-

Round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

2.3 Detailed Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylindolin-2-one (100 g, 0.62 mol) in 500 mL of 80% sulfuric acid. Cool the resulting solution in an ice bath to maintain a low temperature.[3]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 22 mL of fuming nitric acid to 200 mL of 80% sulfuric acid. This should be done with cooling in an ice bath as the mixing is highly exothermic.

-

Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled, stirring solution of 3,3-dimethylindolin-2-one from step 1.[3] The temperature of the reaction mixture should be carefully monitored and maintained near 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes while maintaining cooling.[3]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.[3]

-

Drying: Dry the product, for instance, in a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product, this compound.[3]

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The addition of the nitrating mixture is exothermic and must be done slowly with efficient cooling to prevent the reaction from running out of control.

-

Quenching the reaction mixture on ice should also be done carefully.

Data Presentation

The following table summarizes the quantitative data for the described protocol.[3]

| Parameter | Value |

| Starting Material | 3,3-dimethylindolin-2-one |

| Molar Mass of Starting Material | 161.20 g/mol |

| Amount of Starting Material | 100 g (0.62 mol) |

| Nitrating Agent | Fuming HNO₃ in 80% H₂SO₄ |

| Reaction Time | ~30 minutes post-addition |

| Reaction Temperature | ~0°C (during addition) |

| Product | This compound |

| Molar Mass of Product | 206.19 g/mol |

| Reported Yield | 100 g (78% of theoretical) |

| Melting Point (M.P.) | 192-196 °C (after recrystallization) |

Diagrams and Schematics

Diagram 1: Chemical Reaction Scheme The following diagram illustrates the overall chemical transformation.

Caption: Nitration of 3,3-dimethylindolin-2-one.

Diagram 2: Experimental Workflow This diagram provides a high-level overview of the experimental process.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3,3-Dimethyl-5-nitroindolin-2-one in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. By screening small, low-molecular-weight fragments, FBDD explores chemical space more effectively than traditional high-throughput screening (HTS). The indolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. The addition of a nitro group and dimethyl substitution at the 3-position, as in 3,3-Dimethyl-5-nitroindolin-2-one, provides specific chemical properties that make it an attractive candidate for FBDD campaigns. This document provides detailed application notes and protocols for the use of this compound as a starting fragment in drug discovery projects.

The 5-nitroindole core has been identified as a key pharmacophore in fragments targeting biomolecules like the c-Myc G-quadruplex, highlighting its potential for development into potent and selective inhibitors.[1] The protocols outlined below will guide researchers through the process of screening this fragment against a target of interest, validating hits, and outlining a path for fragment evolution.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3,3-dimethylindolin-2-one.

Protocol:

-

Dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid.

-

Prepare a nitrating mixture by adding 22 ml of fuming nitric acid to 200 ml of 80% sulfuric acid, ensuring the solution is cooled.

-

Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one while maintaining a cool temperature.

-

After the addition is complete, stir the reaction mixture for approximately 30 minutes.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate with suction, wash thoroughly with water, and dry.

-

The resulting product is this compound.[2]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign involves several stages, from initial screening to lead optimization. The following diagram illustrates a standard workflow.

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Materials:

-

Purified target protein

-

This compound stock solution (e.g., 100 mM in DMSO)

-

SYPRO Orange dye (5000x stock)

-

Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

96-well or 384-well PCR plates

-

Real-time PCR instrument

Methodology:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final protein concentration is typically in the range of 2-10 µM, and the dye is diluted to 5x.

-

Dispense the master mix into the wells of the PCR plate.

-

Add this compound to the wells to a final concentration typically ranging from 100 µM to 1 mM. Include DMSO-only controls.

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates a potential interaction.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure binding affinity and kinetics. It is an excellent method for validating hits from primary screens.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified target protein

-

This compound in a range of concentrations

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a dilution series of this compound in running buffer. The concentration range should span the expected dissociation constant (KD), typically from low µM to mM for fragments.

-

Inject the fragment solutions over the sensor surface at a constant flow rate and record the binding response.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the KD.

Protocol 3: Cellular Assay for Functional Validation (Example: c-Myc G-quadruplex)

Following biophysical validation, it is crucial to assess the fragment's activity in a cellular context. This example is based on targeting the c-Myc G-quadruplex.[1]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Cell viability assay reagent (e.g., Alamar Blue)

-

96-well cell culture plates

Methodology:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).

-

Incubate the cells for 72 hours.

-

Add Alamar Blue reagent to each well and incubate for 4 hours.

-

Measure the fluorescence to determine cell viability.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Quantitative data from screening and validation experiments should be summarized in tables for clear comparison.

Table 1: Biophysical Screening Data for this compound

| Assay | Target Protein | Parameter | Value |

| DSF | Protein X | ΔTm (°C) | +3.5 |

| SPR | Protein X | KD (µM) | 250 |

| MST | Protein X | KD (µM) | 310 |

Table 2: Cellular Activity of 5-Nitroindole Fragments against HeLa Cells

| Fragment | Scaffold | IC50 (µM) |

| Hypothetical Data | ||

| F1 | This compound | >100 |

| Literature Data[1] | ||

| Compound 5 | 5-nitroindole derivative | 8.5 |

| Compound 7 | 5-nitroindole derivative | 6.2 |

| Compound 12 | 5-nitroindole derivative | 7.8 |

Signaling Pathway and Fragment Evolution

Once a fragment hit is validated and its binding mode is determined, the next step is to optimize its potency and drug-like properties. This is often guided by structural information.

For a hypothetical target where this compound binds, structural biology (X-ray crystallography or NMR) would reveal key interactions and solvent-exposed vectors for chemical modification. The "fragment growing" strategy involves adding chemical moieties to the core fragment to make additional favorable interactions within the binding pocket. The "fragment linking" approach is used when two different fragments bind in adjacent pockets, and a linker is designed to connect them into a single, more potent molecule.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its chemical features, derived from the privileged indolinone scaffold and the electronically distinct nitro group, offer a solid foundation for developing potent and selective inhibitors against a variety of biological targets. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Successful application of these methods, from initial biophysical screening to structure-guided optimization, can pave the way for the development of novel therapeutics.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Screening of 3,3-Dimethyl-5-nitroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-5-nitroindolin-2-one belongs to the indolinone class of compounds, a scaffold known for a wide range of biological activities. Several derivatives of nitroindole and indolinone have demonstrated potential as cytotoxic and anticancer agents.[1][2][3] Therefore, evaluating the in vitro cytotoxicity of this compound is a critical step in assessing its therapeutic potential.

These application notes provide a comprehensive set of protocols for the initial in vitro cytotoxicity screening of this compound. The described assays will enable the determination of the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Principles

A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.[6]

-

LDH Assay: The lactate dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7]

-

Annexin V Apoptosis Assay: This flow cytometry-based assay is used to detect apoptosis.[8][9] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[8]

Experimental Workflow

The overall workflow for the cytotoxicity screening of this compound is depicted below.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | N/A | N/A |

| Human Cancer Cell Line (e.g., HeLa, MCF-7) | ATCC | CCL-2, HTB-22 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |